1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the use of a copper(I)-catalyzed azide–alkyne cycloaddition reaction . This reaction is regioselective, meaning it preferentially produces one structural isomer over another.
Molecular Structure Analysis
1,2,4-Triazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure. In the case of 1,2,4-triazoles, these elements are carbon and nitrogen .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on triazole derivatives, including compounds similar to the one mentioned, has demonstrated their synthesis and potential antimicrobial activities. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with significant antimicrobial properties against various microorganisms (Bektaş et al., 2007).
Cytotoxicity and Molecular Docking Studies
Another study focused on the design, synthesis, and evaluation of cytotoxicity of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives against breast cancer cell lines. These compounds showed good to promising cytotoxicity, indicating their potential as anticancer agents. Molecular docking studies further revealed their interactions with the tyrosine kinase active site, suggesting a mechanism for their anticancer activity (Shinde et al., 2022).
Practical Synthesis of CCR5 Antagonists
A practical method for synthesizing an orally active CCR5 antagonist was developed, highlighting the compound's potential application in treating conditions like HIV infection. This synthesis involves steps such as esterification, Claisen type reaction, Suzuki−Miyaura reaction, hydrolysis, and amidation, showcasing the compound's versatility in medicinal chemistry applications (Ikemoto et al., 2005).
Novel Annulated Products from Aminonaphthyridinones
Research into the chemistry of compounds structurally related to the given compound has led to the discovery of novel heterocyclic systems. These studies involve complex reactions such as Hofmann rearrangement and attempts at Combes synthesis, contributing to the expansion of heterocyclic chemistry and providing insights into new therapeutic agents (Deady & Devine, 2006).
Fluorescent Triazole Derivatives
A study on the synthesis of fluorescent triazole derivatives revealed their potential as blue emitting fluorophores. These compounds were evaluated for their photophysical properties, demonstrating their usefulness in materials science and potentially in bioimaging applications (Padalkar et al., 2015).
Structure Determination and Chemical Analysis
The synthesis and structure determination of derivatives closely related to the given compound have been conducted, providing detailed insights into their chemical structures through techniques like NMR spectroscopy and single-crystal X-ray diffraction. Such studies are fundamental in drug development and materials science (Kariuki et al., 2022).
Mechanism of Action
While the specific mechanism of action for “1-(2-methoxyphenyl)-5-methyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide” is not known, 1,2,4-triazoles in general have been shown to have significant antibacterial activity . The mechanism of action of these compounds likely involves interaction with bacterial proteins or enzymes, disrupting their normal function and leading to cell death.
Future Directions
The development of new antibacterial agents incorporating the 1,2,4-triazole scaffold can help in dealing with the escalating problems of microbial resistance . Future research in this area may focus on the design and synthesis of novel 1,2,4-triazole derivatives with improved potency, spectrum of activity, and safety profiles.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-12-21-24-26(13)16-10-8-15(9-11-16)22-20(28)19-14(2)27(25-23-19)17-6-4-5-7-18(17)29-3/h4-12H,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGFLIOGDSKXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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